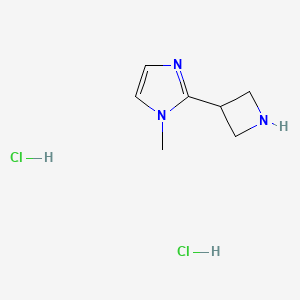

2-(Azetidin-3-yl)-1-methylimidazol; Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

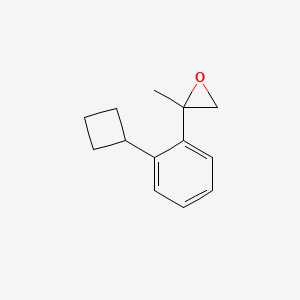

The compound “2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride” is a synthetic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . It also contains an imidazole ring, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of azetidine derivatives has been studied extensively. The starting compound, N-Boc-azetidin-3-one, can be converted to the corresponding N-Boc-azetidine-3-ylidenes via a Horner–Wadsworth–Emmons reaction . The reaction of racemic amino esters with sodium hydroxide in methanol can afford the target racemic N-Boc-amino acids . The optically active enantiomers of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids can be prepared via optical resolution of the racemates .Chemical Reactions Analysis

The rearrangement reaction of dialkyl 2-[1-diphenylmethyl)azetidin-3-yl]propane-1,3-dioates during saponification has been studied . Contrary to a previous report postulating the formation of a 4-(hydroxy-methyl)-2-oxo-pyrrolidine-3-carboxylic acid derivative, the rearrangement reaction led to a lactone ring .Wirkmechanismus

The mechanism of action of 2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride is not fully understood. However, it has been shown to interact with various molecular targets in the body such as enzymes and receptors, leading to its biological activities.

Biochemical and Physiological Effects

2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in the development of cancer. It has also been shown to modulate the activity of certain receptors such as GABA receptors, which are involved in the regulation of neurotransmitter signaling.

Vorteile Und Einschränkungen Für Laborexperimente

2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for testing. It also has a unique structure and biological activities, making it a promising candidate for drug discovery and development. However, there are also limitations to using 2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride in lab experiments. Its mechanism of action is not fully understood, and its biological activities may vary depending on the specific molecular targets it interacts with.

Zukünftige Richtungen

There are several future directions for research on 2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride. One potential direction is to further investigate its mechanism of action and molecular targets, which could lead to the development of more effective drugs targeting specific diseases. Another direction is to explore its potential applications in combination therapy with other drugs, which could enhance its therapeutic effects. Additionally, further research is needed to evaluate its safety and toxicity profile for potential clinical use.

Conclusion

In conclusion, 2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride is a promising compound with potential applications in drug discovery and development. Its unique structure and biological activities make it a subject of interest for researchers in the pharmaceutical industry. Future research on 2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride could lead to the development of new drugs targeting various diseases, providing new treatment options for patients.

Synthesemethoden

2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride can be synthesized through a multistep process involving the reaction of 3-aminomethylazetidine with 1-methylimidazole in the presence of a suitable solvent and catalyst. The resulting product can then be purified and isolated through various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

- Bedeutung: Es wurde über eine [3+2]-Cycloaddition erhalten, und seine Struktur wurde durch detaillierte NMR-spektroskopische Experimente, HRMS und Elementaranalyse bestätigt .

- Beispiele: Selenazofurin (antiviral), Amselamin (Histamin H2-Agonist) und Ebselen (entzündungshemmend, antioxidativ) enthalten Selen .

Heterocyclische Aminosäuren

Organoselenverbindungen

Antibakterielle Mittel

Azetidinringkonformation

Pharmakophore für die Medikamentenentwicklung

Imidazolderivate

Eigenschaften

IUPAC Name |

2-(azetidin-3-yl)-1-methylimidazole;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-10-3-2-9-7(10)6-4-8-5-6;;/h2-3,6,8H,4-5H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMYCRJAEOFVJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CNC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)

![N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2389377.png)

![N-(3-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2389386.png)

![Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate](/img/structure/B2389387.png)

![ethyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2389389.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2389390.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B2389391.png)

![N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide](/img/structure/B2389395.png)